3-amino-1H-1,2,4-triazole-5-carbohydrazide

Description

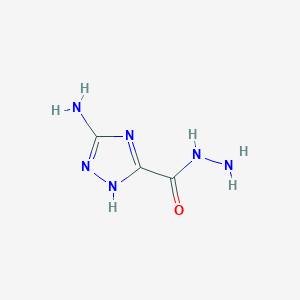

Structure

2D Structure

3D Structure

Properties

CAS No. |

3641-15-4 |

|---|---|

Molecular Formula |

C3H6N6O |

Molecular Weight |

142.12 g/mol |

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carbohydrazide |

InChI |

InChI=1S/C3H6N6O/c4-3-6-1(8-9-3)2(10)7-5/h5H2,(H,7,10)(H3,4,6,8,9) |

InChI Key |

OTVBQPLRHPLEHW-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 1h 1,2,4 Triazole 5 Carbohydrazide and Its Structural Analogues

Convergent Synthetic Routes to the 1,2,4-Triazole-5-carbohydrazide Scaffold

Convergent synthesis offers an efficient pathway to the 1,2,4-triazole-5-carbohydrazide core, allowing for the independent synthesis of key fragments that are later combined. This approach is advantageous for generating a library of analogues for structure-activity relationship studies.

A primary method for constructing the 1,2,4-triazole (B32235) ring is through cyclocondensation reactions. acs.org A common strategy involves the reaction of aminoguanidine or its derivatives with carboxylic acids or their equivalents. For the synthesis of 3-amino-1H-1,2,4-triazole-5-carbohydrazide, a key precursor is often derived from the reaction of hydrazine with cyanamide and formic acid to form an aminoguanidine formate, which is then cyclized. google.com

Alternative routes include the [3+2] cycloaddition of nitrile imines with guanidine derivatives, which provides a regioselective pathway to functionalized 3-amino-1,2,4-triazoles. nih.govresearchgate.net Another approach involves the annulation of nitriles with hydrazines, which is a practical and versatile method for preparing a wide range of 1,2,4-triazole derivatives. rsc.org

Optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction times. Microwave-assisted synthesis has emerged as a powerful tool in this regard. scielo.org.za The direct condensation of carboxylic acids with aminoguanidine bicarbonate under controlled microwave conditions offers a green and straightforward route to 5-substituted 3-amino-1,2,4-triazoles. mdpi.com This method is particularly suitable for volatile carboxylic acids and allows for solvent-free conditions in many cases. mdpi.com

Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods for the synthesis of various 1,2,4-triazole derivatives. scielo.org.zaresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 3,5-disubstituted-1,2,4-triazole

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to good | Good to excellent |

| Conditions | Higher temperatures, longer duration | Rapid, efficient heating |

This table provides a generalized comparison based on literature findings.

Green chemistry principles are increasingly being applied to the synthesis of triazole compounds to reduce environmental impact. consensus.appnih.govbenthamdirect.com This includes the use of environmentally benign solvents such as water or ethanol, and in some cases, solvent-free reaction conditions. mdpi.comconsensus.app The use of microwave irradiation is also considered a green technique as it often leads to shorter reaction times and reduced energy consumption. scielo.org.zaresearchgate.net

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also aligns with green chemistry principles by reducing waste and improving efficiency. frontiersin.org

Strategic Derivatization of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially novel properties.

The carbohydrazide (B1668358) group is a versatile functional handle for derivatization. It can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). These reactions are often straightforward and high-yielding.

Further transformations of the hydrazide moiety can lead to the formation of other heterocyclic rings. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of oxadiazole or thiadiazole rings, depending on the reaction conditions.

The exocyclic amino group on the 1,2,4-triazole ring provides another site for functionalization. It can undergo acylation, alkylation, and diazotization reactions. Diazotization, followed by Sandmeyer-type reactions, allows for the introduction of a variety of substituents, including halogens, cyano, and hydroxyl groups.

The amino group can also react with aldehydes and ketones to form Schiff bases, which can then be reduced to the corresponding secondary amines, providing access to a wider range of N-substituted derivatives.

Multi-component Reactions (MCRs) Incorporating 3-amino-1,2,4-triazole Derivatives

Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. While direct multi-component reactions involving this compound are not extensively documented, analogous reactions with 3-amino-1,2,4-triazole provide a foundational framework for developing such methodologies.

A notable example is the one-pot, three-component reaction of 3-amino-1,2,4-triazole, various aromatic aldehydes, and malononitrile. This reaction, catalyzed by sodium hydroxide, efficiently yields 5-amino-7-aryl-7,8-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine-6-carbonitriles mdpi.com. The versatility of this reaction is demonstrated by the successful incorporation of a range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents, as well as heteroaromatic aldehydes mdpi.com. This approach highlights the potential for developing similar MCRs with this compound, where the carbohydrazide moiety could either be a passive substituent or an active participant in the reaction cascade.

The following table summarizes the scope of the three-component reaction with 3-amino-1,2,4-triazole, providing a model for potential reactions with its 5-carbohydrazide analogue.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 5-Amino-7-(4-chlorophenyl)-7,8-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine-6-carbonitrile | 92 |

| 2 | 4-Methylbenzaldehyde | 5-Amino-7-(4-methylphenyl)-7,8-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine-6-carbonitrile | 88 |

| 3 | 4-Methoxybenzaldehyde | 5-Amino-7-(4-methoxyphenyl)-7,8-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine-6-carbonitrile | 85 |

| 4 | 2-Thiophenecarboxaldehyde | 5-Amino-7-(thiophen-2-yl)-7,8-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine-6-carbonitrile | 82 |

Mechanistic Elucidation of Synthetic Pathways Leading to this compound Derivatives

Understanding the mechanistic pathways in the synthesis of this compound derivatives is essential for controlling reaction outcomes and designing more efficient synthetic routes. The formation of the 1,2,4-triazole ring itself can proceed through various mechanisms depending on the starting materials and reaction conditions.

One common pathway for the synthesis of 3-amino-1,2,4-triazoles involves the cyclization of intermediate compounds such as hydrazinecarboximidamides nih.gov. This approach allows for the introduction of various substituents at different positions of the triazole ring.

In the context of the multi-component reaction previously discussed, the proposed mechanism for the formation of the triazolopyrimidine scaffold initiates with a Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by the base, to form an arylidene malononitrile intermediate. Subsequently, a Michael addition of the endocyclic nitrogen of 3-amino-1,2,4-triazole to this activated alkene occurs. The reaction cascade is then proposed to proceed through an intramolecular cyclization followed by tautomerization to yield the final fused heterocyclic product.

A plausible mechanistic pathway for the three-component synthesis of 5-amino-7-aryl-7,8-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine-6-carbonitriles is outlined below:

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of an aromatic aldehyde with malononitrile to form a reactive α,β-unsaturated dinitrile intermediate.

Michael Addition: The N1 atom of the 3-amino-1,2,4-triazole acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated dinitrile in a Michael-type addition.

Intramolecular Cyclization: The amino group at the 3-position of the triazole then undergoes an intramolecular nucleophilic attack on one of the nitrile groups.

Tautomerization: A final tautomerization step leads to the stable aromatic triazolopyrimidine product.

This mechanistic understanding provides a blueprint for designing MCRs that could incorporate this compound. The carbohydrazide functional group could potentially be involved in subsequent cyclization steps, leading to even more complex and diverse heterocyclic systems.

Comprehensive Spectroscopic and Crystallographic Characterization of 3 Amino 1h 1,2,4 Triazole 5 Carbohydrazide Systems

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Detailed Molecular Fingerprinting

A thorough analysis of the FT-IR and Raman spectra of 3-amino-1H-1,2,4-triazole-5-carbohydrazide would provide a detailed "molecular fingerprint," revealing key information about its covalent bonds and functional groups. The vibrational modes would be assigned to specific stretching, bending, and torsional motions within the molecule.

Precise Assignment of Characteristic Functional Group Vibrations within the Chemical Compound

The FT-IR and Raman spectra would be expected to exhibit characteristic absorption bands for the various functional groups present in the molecule. For instance, the amino (-NH₂) group would likely show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The carbohydrazide (B1668358) moiety (-CONHNH₂) would present several distinct vibrational modes, including N-H stretching of the hydrazide, a strong C=O (amide I) stretching band typically around 1650-1680 cm⁻¹, and N-H bending (amide II) vibrations. The 1,2,4-triazole (B32235) ring itself would have a series of characteristic stretching and bending vibrations for its C=N, C-N, and N-N bonds.

A hypothetical data table for the FT-IR and Raman vibrational modes is presented below to illustrate how this information would be organized.

Hypothetical FT-IR and Raman Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3450 | Asymmetric N-H stretch | Amino (-NH₂) |

| ~3350 | Symmetric N-H stretch | Amino (-NH₂) |

| ~3300 | N-H stretch | Carbohydrazide (-NHNH₂) |

| ~1670 | C=O stretch (Amide I) | Carbohydrazide (-CONH) |

| ~1620 | N-H bend (Amide II) | Carbohydrazide (-CONH) |

| ~1580 | C=N stretch | 1,2,4-Triazole Ring |

| ~1450 | C-N stretch | 1,2,4-Triazole Ring |

Spectroscopic Signatures of Intermolecular Interactions and Hydrogen Bonding

The presence of multiple hydrogen bond donors (-NH₂) and acceptors (C=O, ring nitrogens) in this compound suggests that extensive intermolecular hydrogen bonding would occur in the solid state. These interactions would be observable in the vibrational spectra. For example, the N-H and C=O stretching frequencies would likely be red-shifted (shifted to lower wavenumbers) and broadened compared to their gas-phase or non-hydrogen-bonded values. The extent of these shifts could provide insight into the strength and nature of the hydrogen-bonding network.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound in solution. ¹H and ¹³C NMR would provide information about the chemical environment of each hydrogen and carbon atom, respectively.

Chemical Shift Analysis and Correlation of Nuclear Environments

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the amino group, the carbohydrazide moiety (NH and NH₂), and the triazole ring N-H. The chemical shifts of these protons would be influenced by their local electronic environment and any solvent interactions. The ¹³C NMR spectrum would show signals for the two carbon atoms of the triazole ring and the carbonyl carbon of the carbohydrazide group. The carbonyl carbon would be expected to resonate at a significantly downfield chemical shift (typically >160 ppm).

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for correlating proton and carbon signals and confirming the connectivity of the molecule.

Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | Triazole N-H |

| ~9.5 | br s | 1H | -CONH- |

| ~6.0 | br s | 2H | -C-NH₂ |

| ~4.5 | br s | 2H | -NH-NH₂ |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carbohydrazide) |

| ~155 | C3 (Triazole ring) |

| ~150 | C5 (Triazole ring) |

Conformational Analysis and Tautomeric Forms in Solution

The 1,2,4-triazole ring can exist in different tautomeric forms. NMR spectroscopy would be crucial in determining the predominant tautomer in solution. The position of the proton on the triazole ring nitrogen atoms (N1, N2, or N4) would influence the chemical shifts of the ring carbons and any attached protons. Variable-temperature NMR studies could also provide information on the dynamics of tautomeric exchange.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecular ion of this compound, which would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for such a molecule could include the loss of small neutral molecules like ammonia (NH₃), water (H₂O), and carbon monoxide (CO), as well as cleavage of the carbohydrazide side chain and fragmentation of the triazole ring. Analysis of these fragment ions would help to piece together the structure of the parent molecule.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Architecture Determination

No published single-crystal X-ray diffraction data is currently available for this compound.

A detailed analysis of crystal packing motifs and lattice interactions is not possible without experimental crystallographic data.

A specific description of the hydrogen bonding networks and other noncovalent interactions cannot be provided in the absence of a determined crystal structure.

There is no information in the current body of scientific literature regarding any polymorphs or co-crystals of this compound.

Advanced Theoretical and Computational Chemistry Studies of 3 Amino 1h 1,2,4 Triazole 5 Carbohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure and optimizing the geometry of molecules. acs.org For 3-amino-1H-1,2,4-triazole-5-carbohydrazide and its derivatives, DFT calculations, often utilizing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p), cc-pVTZ), provide significant insights into their molecular properties. acs.orgsapub.orgresearchgate.netpreprints.org These computational methods allow for the determination of stable molecular conformations and the prediction of spectroscopic characteristics.

Ground State Molecular Geometries and Energetic Stability

DFT calculations are employed to determine the most stable, or ground state, geometry of this compound by finding the minimum on the potential energy surface. sapub.org The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For similar triazole derivatives, studies have shown that the triazole ring is generally planar. nih.gov The calculated geometrical parameters from DFT methods often show good agreement with experimental data obtained from X-ray diffraction. nih.govresearchgate.net

| Parameter | Typical Calculated Value (Å or °) |

| N1-N2 Bond Length | 1.37 |

| N2-C3 Bond Length | 1.32 |

| C3-N4 Bond Length | 1.36 |

| N4-C5 Bond Length | 1.35 |

| C5-N1 Bond Length | 1.33 |

| C3-N(amino) Bond Length | 1.36 |

| C5-C(hydrazide) Bond Length | 1.48 |

| N1-N2-C3 Angle | 104.0 |

| N2-C3-N4 Angle | 115.0 |

| C3-N4-C5 Angle | 104.0 |

| N4-C5-N1 Angle | 113.0 |

| C5-N1-N2 Angle | 104.0 |

Prediction and Correlation of Spectroscopic Parameters (Vibrational, NMR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be correlated with experimental results for structural validation.

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netresearchgate.net While calculated frequencies are often systematically higher than experimental ones, scaling factors can be applied to improve the correlation. researchgate.net For related triazole compounds, characteristic vibrational modes include N-H stretching, C=N stretching of the triazole ring, and vibrations of the amino and carbohydrazide (B1668358) groups. researchgate.netnih.gov

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts are typically calculated relative to a standard (e.g., tetramethylsilane) and can be compared with experimental spectra to aid in the assignment of resonance signals. nih.gov For derivatives of 5-amino-1H-1,2,4-triazole-3-carbohydrazide, multinuclear NMR spectroscopy is a key characterization technique. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra and predict the maximum absorption wavelengths (λmax). elixirpublishers.com These calculations provide insights into the electronic transitions occurring within the molecule, often corresponding to π → π* or n → π* transitions. The solvent effect on the UV-Vis spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). elixirpublishers.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

Investigation of Electronic Transitions and Charge Transfer Characteristics

The HOMO and LUMO are crucial for understanding electronic transitions, particularly those observed in UV-Vis spectroscopy. researchgate.net The transition of an electron from the HOMO to the LUMO is often the lowest energy electronic excitation. elixirpublishers.com Analysis of the spatial distribution of these orbitals reveals the nature of the electronic transitions. For many triazole derivatives, both the HOMO and LUMO are predominantly of π character, indicating that the primary electronic transitions are π → π*. researchgate.net The distribution of these orbitals across the molecule can indicate regions of intramolecular charge transfer upon electronic excitation.

Correlation of Energy Gaps with Chemical Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. elixirpublishers.comresearchgate.net

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Small HOMO-LUMO gap: Suggests low kinetic stability and high chemical reactivity, as electrons can be more easily promoted to an excited state. researchgate.netmdpi.com

This energy gap is a key parameter in assessing the stability of energetic materials, where a smaller gap often correlates with increased sensitivity. mdpi.com Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further quantify reactivity. mwjscience.com For instance, hardness is directly proportional to the HOMO-LUMO gap. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Note: The values in this table are representative for triazole derivatives and serve as an illustration.)

| Parameter | Symbol | Formula | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | - | -6.5 to -8.5 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | - | -1.0 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | E_LUMO - E_HOMO | 4.0 to 6.0 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.0 to 3.0 |

| Chemical Potential | µ | (E_HOMO + E_LUMO) / 2 | -3.75 to -5.5 |

| Electronegativity | χ | -µ | 3.75 to 5.5 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. nih.gov

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. researchgate.net

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H). researchgate.net

Green regions: Correspond to areas of near-zero potential. nih.gov

For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the oxygen atom of the carbohydrazide group, identifying these as the primary sites for electrophilic interaction and coordination with metal ions. sapub.orgresearchgate.net The hydrogen atoms of the amino and hydrazide groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction and hydrogen bond donation. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and stability of the compound. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, such as charge transfer and hyperconjugation, which significantly influence the stability and reactivity of a molecule. In the context of this compound, NBO analysis provides deep insights into the electron delocalization between the electron-donating amino and carbohydrazide groups and the electron-accepting triazole ring.

Theoretical studies on similar 3-amino-1,2,4-triazole derivatives have demonstrated the presence of significant intramolecular charge transfer. The analysis of electron occupancies in double-centered bonds, antibonding orbitals, and lone-pair orbitals reveals the extent of this charge delocalization. For instance, the delocalization of lone pair electrons from the nitrogen atoms of the amino group (nN) to the antibonding orbitals of the triazole ring (π) is a key contributor to the molecule's stability. This interaction, denoted as n → π, results in a decrease in the occupancy of the lone pair orbital and an increase in the occupancy of the antibonding orbital, which can be quantified by second-order perturbation theory analysis of the Fock matrix within the NBO framework.

A hypothetical NBO analysis of this compound would likely reveal the following key interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N(amino) | π(N-C of triazole) | High | n → π (Intramolecular Charge Transfer) |

| LP(1) N(hydrazide) | π(C=O) | Moderate | n → π (Resonance) |

| σ(N-H) | π(C-N of triazole) | Low | σ → π (Hyperconjugation) |

| σ(C-H) | π(N=N of triazole) | Low | σ → π (Hyperconjugation) |

Note: This table is illustrative and based on expected interactions in similar molecules. Actual values would require specific computational calculations.

Computational Assessment of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are promising candidates for non-linear optical (NLO) materials. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of such compounds. The key parameters that determine the NLO response are the molecular polarizability (α) and the first-order hyperpolarizability (β).

The presence of electron-donating (amino, carbohydrazide) and electron-accepting (triazole ring) moieties connected by a π-conjugated system facilitates the intramolecular charge transfer upon excitation by an external electric field, leading to a large change in the dipole moment and consequently, a high NLO response. Computational studies on various 1,2,4-triazole (B32235) derivatives have shown that they can exhibit significant NLO properties. nih.gov

The calculation of NLO properties is typically performed using methods like B3LYP with a suitable basis set, such as 6-311++G(d,p). The polarizability and hyperpolarizability tensors are calculated, and the magnitude of the total molecular polarizability (α_tot) and the first hyperpolarizability (β_tot) are determined. A high β_tot value is indicative of a strong NLO response. For comparison, these values are often benchmarked against a standard NLO material like urea.

Based on studies of analogous molecules, the calculated NLO properties for this compound are expected to show a significant enhancement compared to simple hydrocarbons. The strategic combination of donor and acceptor groups within this compact molecular framework is a key design principle for efficient NLO materials.

| Property | Calculated Value (a.u.) | Comparison with Urea |

| Dipole Moment (μ) | ~3-6 D | - |

| Mean Polarizability (α) | ~100-150 | > Urea |

| First Hyperpolarizability (β) | ~500-1000 | > Urea |

Note: This table presents expected ranges based on computational studies of similar 1,2,4-triazole derivatives. Actual values for this compound would require specific DFT calculations.

Theoretical Investigations of Supramolecular Interactions and Crystal Engineering Principles

The solid-state packing of this compound is governed by a network of supramolecular interactions, which dictates the crystal structure and, consequently, its physical properties. Theoretical investigations, often complemented by X-ray diffraction data, are crucial for understanding the principles of crystal engineering that guide the self-assembly of these molecules.

Hydrogen bonding is the predominant intermolecular interaction in the crystal lattice of this compound. The molecule possesses multiple hydrogen bond donors (N-H from the amino, hydrazide, and triazole ring) and acceptors (N atoms of the triazole ring and the O atom of the carbohydrazide group). This multiplicity of interaction sites allows for the formation of robust and often complex three-dimensional hydrogen-bonding networks. nih.gov

Crystal structure prediction and analysis of similar compounds reveal common hydrogen bonding motifs, such as R²₂(8) and R²₂(10) graph sets, which involve dimers formed through N-H···N or N-H···O interactions. These motifs often lead to the formation of tapes, sheets, or more complex 3D architectures. The interplay between different hydrogen bonds is a key aspect of the crystal engineering of this class of compounds. nih.gov

In addition to strong hydrogen bonds, weaker interactions such as C-H···N, C-H···O, and π-π stacking interactions between the triazole rings can also play a significant role in stabilizing the crystal structure. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts, providing a fingerprint of the crystal packing.

The principles of crystal engineering can be applied to design novel crystalline forms (polymorphs) or co-crystals of this compound with desired properties. By understanding and controlling the supramolecular synthons, it is possible to tune properties such as density, thermal stability, and sensitivity, which is particularly relevant for its applications as an energetic material. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| N-H···N | Amino/Hydrazide/Triazole N-H | Triazole N | 2.8 - 3.2 |

| N-H···O | Amino/Hydrazide N-H | Carbonyl O | 2.7 - 3.1 |

| C-H···N | Triazole C-H | Triazole N | 3.2 - 3.6 |

| π-π stacking | Triazole ring | Triazole ring | 3.3 - 3.8 |

Note: This table provides typical ranges for intermolecular interaction distances observed in the crystal structures of related triazole derivatives.

Advanced Materials Science Applications of 3 Amino 1h 1,2,4 Triazole 5 Carbohydrazide Derivatives Excluding Biological/medicinal

Development of High-Energy Materials (HEMs) and Energetic Salts

The high nitrogen content and positive heat of formation associated with the 1,2,4-triazole (B32235) ring make it a prime candidate for designing next-generation high-energy materials (HEMs). Derivatives of 3-amino-1H-1,2,4-triazole-5-carbohydrazide are explored as energetic salts, which often exhibit a desirable balance of high performance and reduced sensitivity to stimuli like impact and friction. nih.gov

A primary strategy for developing energetic materials from this core compound involves a molecular design approach based on combining energetic moieties. rsc.org This "salt formation" approach leverages the basicity of the amino and hydrazide groups on the triazole ring to form energetic salts with various strong acid anions. preprints.org

The synthesis typically involves reacting 5-amino-1H-1,2,4-triazole-3-carbohydrazide (an isomer of the subject compound with identical functional groups) with different energetic acids to produce a series of nitrogen-rich salts. nih.gov This method effectively creates a nitrogen-rich cation from the protonated triazole carbohydrazide (B1668358), which is then paired with an energetic anion. rsc.org This strategy has been shown to be effective in increasing the nitrogen content and decreasing the sensitivity of the resulting energetic materials. nih.gov The extensive network of hydrogen bonds formed between the cation and anion in the crystal lattice contributes significantly to the high density and thermal stability of these salts. nih.govrsc.org

The performance of energetic materials is characterized by key detonation properties such as velocity (D) and pressure (P). For novel compounds derived from this compound, these properties are often predicted using computational methods. nih.gov Theoretical calculations, such as those performed with software like EXPLO 5, are used to estimate the detonation performance based on the material's density and heat of formation. rsc.orgmdpi.com

Energetic salts synthesized from the 5-amino-1H-1,2,4-triazole-3-carbohydrazide cation have shown theoretical detonation properties that are competitive with or superior to traditional explosives like RDX and HMX. nih.govrsc.org For instance, certain dinitramide salts of related triazole derivatives have calculated detonation velocities as high as 8887 m·s⁻¹ and detonation pressures of 33.9 GPa. mdpi.com The incorporation of the triazole carbohydrazide cation can effectively elevate the nitrogen content and decrease sensitivity, resulting in powerful yet more stable energetic compounds. rsc.org

Table 1: Comparative Detonation Properties of Triazole-Based Energetic Compounds Note: Data for carbohydrazide derivatives are theoretical calculations. RDX and HMX are included for comparison.

| Compound/Derivative | Density (ρ) (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Source |

| 5-Amino-1H-1,2,4-triazole-3-carbohydrazide Salts | Varies | Comparable to RDX/HMX | Comparable to RDX/HMX | nih.govrsc.org |

| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole dinitramide salt | - | 8887 | 33.9 | mdpi.com |

| 5-Amino-3-hydrazinyl-1H-1,2,4-triazolium diperchlorate | - | 9031 | 37.4 | bohrium.com |

| RDX (Cyclotrimethylenetrinitramine) | 1.82 | 8750 | 34.0 | researchgate.net |

| HMX (Cyclotetramethylene-tetranitramine) | 1.91 | 9100 | 39.0 | nih.gov |

High thermal stability is a critical requirement for practical energetic materials. Derivatives of this compound have demonstrated excellent thermal stability, with some salts stable at temperatures up to 407 °C. nih.govrsc.org This high stability is largely attributed to the complex three-dimensional network of hydrogen bonds within the crystal structure, which holds the cations and anions together firmly. nih.govrsc.org

Theoretical studies on the decomposition of the 1,2,4-triazole ring itself suggest that the initial thermolysis mechanism involves a high-energy H-transfer pathway, which contributes to its inherent stability compared to other isomers like the 1,2,3-triazole. nih.gov The decomposition pathways of its energetic derivatives are more complex, often involving the dissociation of nitro groups from the anion or the breakdown of the heterocyclic ring. nih.gov The stability of these energetic salts is a key feature, as it allows them to be handled and stored more safely while retaining high energy output upon detonation. preprints.org

Applications in Conductive Polymers and Semiconducting Materials

While direct electropolymerization of this compound is not widely documented, numerous studies have demonstrated the successful formation of conductive and semiconducting polymer films from structurally similar amino-triazole derivatives. These studies highlight the potential of the amino-triazole scaffold in creating electroactive materials.

The most common method for creating polymer films from amino-triazole monomers is electropolymerization, specifically through potentiodynamic methods like cyclic voltammetry (CV). nih.govresearchgate.net This technique involves repeatedly cycling the electrical potential applied to a working electrode (such as brass, glassy carbon, or pencil graphite) that is submerged in a solution containing the monomer. nih.govmdpi.com

The process is typically carried out in a non-aqueous solvent like methanol with a supporting electrolyte. researchgate.net During the initial anodic (positive) potential sweep, the monomer oxidizes to form unstable radical species. mdpi.com These radicals then couple to form a polymer film that deposits onto the surface of the electrode. mdpi.com The formation of the film can be observed by changes in the cyclic voltammogram, often with the disappearance of the monomer's oxidation peak after the first few cycles, indicating that the electrode surface has been coated with the newly formed polymer. researchgate.netpeacta.org

The resulting polymeric films are characterized using various electrochemical techniques. Cyclic voltammetry provides initial evidence of film formation and its basic redox behavior. mdpi.com A key technique for characterizing the film's electrical properties is electrochemical impedance spectroscopy (EIS). researchgate.net EIS analysis of films derived from amino-triazole monomers often reveals a capacitive and diffusional behavior, which is a typical characteristic of conductive polymer films. mdpi.com

Studies on poly(3-amino-1,2,4-triazole-5-thiol) have shown that the resulting polymer film behaves as a semiconductive material. mdpi.com The properties of the film, such as its conductivity and uniformity, can be controlled by adjusting the parameters of the electropolymerization process, including the number of potential cycles, the concentration of the monomer, and the scan rate. researchgate.netpeacta.org These polymer films have shown potential for use in electrochemical sensors and as protective coatings. nih.govresearchgate.net

Table 2: Electrochemical Data for Polymers Derived from Amino-Triazole Monomers

| Monomer | Electrode Substrate | Polymerization Technique | Key Findings | Source |

| 3-Amino-1,2,4-triazole-5-thiol (ATT) | Brass Alloy | Cyclic Voltammetry, Chronoamperometry | Anodic oxidation at 1.15 V; film behaves as a semiconductive material. | mdpi.com |

| 3,5-Diamino-1,2,4-triazole (DAT) | Pencil Graphite | Potentiodynamic Method (CV) | Successful formation of a stable polymer film used for electrochemical sensing. | nih.govnih.gov |

| 3-Amino-5-mercapto-1,2,4-triazole (AMTa) | Glassy Carbon | Potentiodynamic Method (CV) | Polymer film shows a redox wave around 0.34 V and higher conductivity at fewer deposition cycles. | researchgate.net |

| 4-Amino-3-methyl-1,2,4-triazole-5-thione | Bronze | Cyclic Voltammetry, Chronoamperometry | Monomer oxidation peak disappears after the first cycle, indicating formation of an insulating film. | peacta.org |

Theoretical Studies on Electronic Band Gap and Conductivity of Derived Polymers

Theoretical and computational studies are crucial for predicting the electronic properties of new polymers, saving significant time and resources in materials discovery. For polymers derived from 1,2,4-triazole derivatives, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools to evaluate their potential as conductive materials. While direct theoretical studies on polymers from this compound are not extensively documented, research on closely related structures provides significant insights into their expected electronic behavior.

Studies on oligomers of 4N-substituted tubitak.gov.trnih.govrsc.org-triazole (TAZ) have shown that the electronic and optical properties can be systematically tuned. Using TD-DFT at the B3LYP/6-31G(d) level of theory, researchers have calculated properties such as excitation energies, maximum absorption wavelength (λmax), and the HOMO-LUMO energy gap for oligomers of increasing chain length (from 4 to 20 rings) wikipedia.orgbldpharm.com. These properties were then extrapolated to predict the characteristics of the full polymer. The findings indicate that increasing the number of monomeric units improves electronic delocalization, leading to a smaller HOMO-LUMO gap, which is a key requirement for electrical conductivity wikipedia.orgbldpharm.com. Furthermore, the introduction of functional groups like cyano (-CN) and amino (-NH2) was found to significantly alter the electronic properties, with the cyano group showing the best results for improving conductivity-related parameters wikipedia.orgbldpharm.com.

In a related study on the electropolymerization of 3-amino-1,2,4-triazole-5-thiol (ATT), a structural isomer of the target compound's family, theoretical calculations showed that polymerization drastically reduces the HOMO-LUMO energy gap rsc.org. The calculated gap energy for the poly-ATT film was 2.07 eV, classifying it as a semiconductor material, whereas the monomer is an insulator rsc.org. This significant decrease in the energy gap upon polymerization is attributed to the extended π-conjugation along the polymer backbone, which is a common feature of conductive polymers. These theoretical findings underscore the potential of polymers based on the 3-amino-1H-1,2,4-triazole framework to be developed into novel semiconductor materials for electronic applications.

Table 1: Calculated Quantum Chemical Parameters for Triazole Monomers and Polymers This table presents representative data from theoretical studies on related triazole compounds to illustrate the principles discussed.

| Compound/Polymer | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Classification |

|---|---|---|---|---|---|

| 3-amino-1,2,4-triazole-5-thiol (Monomer) | DFT | -6.15 | -0.55 | 5.60 | Insulator |

| Poly-3-amino-1,2,4-triazole-5-thiol | DFT | -4.99 | -2.92 | 2.07 | Semiconductor |

| tubitak.gov.trnih.govrsc.org-Triazole Polymer (Extrapolated) | TD-DFT | -6.89 | -1.81 | 5.08 | Insulator |

| Cyano-substituted tubitak.gov.trnih.govrsc.org-Triazole Polymer (Extrapolated) | TD-DFT | -7.44 | -3.11 | 4.33 | Insulator/Wide-gap semiconductor |

Corrosion Inhibition Studies Utilizing 1,2,4-Triazole-Based Compounds

Derivatives of 1,2,4-triazole are well-established as effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments nih.govresearchgate.net. Their efficacy stems from the presence of multiple nitrogen heteroatoms and other functional groups, which act as active centers for adsorption onto the metal surface. These molecules form a protective barrier that isolates the metal from the corrosive medium, thereby mitigating both anodic dissolution and cathodic hydrogen evolution reactions researchgate.net. The amino and carbohydrazide groups in the title compound's derivatives would be expected to enhance this protective action by providing additional sites for interaction with the metal surface. Studies on similar compounds, such as 3-amino-1,2,4-triazole (ATA) and 3,5-diamino-1,2,4-triazole (DAT), have demonstrated excellent corrosion inhibition efficiency on aluminum brass, for instance researchgate.net.

Adsorption Mechanisms of Triazole Derivatives on Metal Surfaces

The protective action of triazole-based inhibitors is fundamentally linked to their adsorption at the metal-solution interface researchgate.net. The mechanism of this adsorption is typically a combination of physical and chemical processes, often referred to as a mixed-type adsorption researchgate.net.

Physisorption: This process involves electrostatic interactions between the charged metal surface and the inhibitor molecules. In acidic solutions, the metal surface is often positively charged, while the triazole derivatives can become protonated, leading to adsorption via electrostatic forces or through the influence of counter-ions (e.g., Cl⁻) already adsorbed on the surface researchgate.net.

Chemisorption: This is a stronger form of interaction involving the sharing of electrons between the inhibitor and the metal. The lone pair electrons on the nitrogen and other heteroatoms (like sulfur or oxygen) in the triazole derivatives can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming a stable coordinate covalent bond researchgate.net. Additionally, π-electrons from the triazole ring can also participate in these interactions.

The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of inhibitor molecules on the metal surface researchgate.netnih.gov. The strength and mode of adsorption are influenced by the molecular structure of the inhibitor, the nature of the metal, and the composition of the corrosive environment.

Quantum Chemical Calculations (DFT, Monte Carlo) in Corrosion Inhibition Research

Computational chemistry provides profound insights into the inhibitor-metal interaction at an electronic level, explaining experimental observations and predicting the efficacy of new inhibitor designs tubitak.gov.tr.

Density Functional Theory (DFT): DFT calculations are widely used to determine the relationship between the molecular structure of an inhibitor and its performance. Several quantum chemical parameters are calculated and correlated with inhibition efficiency:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, enhancing chemisorption and inhibition efficiency nih.gov.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests the molecule can more readily accept electrons from the metal, contributing to back-donation and strengthening the inhibitor-metal bond.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition performance as it facilitates adsorption nih.gov.

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor over the water molecules on the metal surface.

Fukui Indices: These are used to identify the specific atoms within the molecule (the reactive sites) that are most likely to participate in electron donation (nucleophilic attack) and acceptance (electrophilic attack).

Monte Carlo (MC) Simulations: MC simulations are employed to model the adsorption behavior of inhibitor molecules on a metal surface, often represented by a specific crystal plane like Fe(110) or Cu(111). These simulations help determine the most stable adsorption configuration (e.g., parallel or perpendicular to the surface) and calculate the adsorption energy. A high negative value for the adsorption energy indicates a strong and spontaneous interaction between the inhibitor and the metal, confirming the formation of a stable protective film researchgate.net.

Table 2: Key Quantum Chemical Parameters and Their Role in Corrosion Inhibition

| Parameter | Symbol | Significance in Corrosion Inhibition |

|---|---|---|

| Energy of HOMO | E_HOMO | Indicates electron-donating ability; higher values are favorable. |

| Energy of LUMO | E_LUMO | Indicates electron-accepting ability; lower values are favorable. |

| Energy Gap | ΔE | Indicates molecular reactivity; lower values suggest higher inhibition efficiency. |

| Dipole Moment | μ | Relates to the polarity and accumulation of the inhibitor at the surface. |

| Adsorption Energy | E_ads | Calculated via MC simulations; large negative values indicate strong, spontaneous adsorption. |

Crystal Engineering for Tailored Material Properties

Crystal engineering focuses on the rational design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. The this compound molecule is an excellent candidate for crystal engineering due to its multiple hydrogen bond donors (N-H from the amino group, triazole ring, and hydrazide) and acceptors (N atoms of the triazole ring and the carbonyl oxygen), as well as its ability to act as a ligand for metal ions.

Design of Supramolecular Architectures for Specific Functions

The specific functional groups on this compound allow for the construction of complex supramolecular architectures, primarily through hydrogen bonding and coordination.

A key application demonstrated for this molecule is in the synthesis of nitrogen-rich energetic salts rsc.org. In this context, the triazole compound acts as a cation after being protonated. Single-crystal X-ray diffraction studies of these salts reveal that extensive and intricate hydrogen bonding interactions between the 5-amino-1H-1,2,4-triazole-3-carbohydrazide cation and the energetic anions are the dominant structure-directing forces rsc.org. These interactions lead to the formation of complex three-dimensional networks. The precise control of these hydrogen bonds is crucial as they significantly contribute to the high density, thermal stability, and low sensitivity of the resulting materials, which are desirable properties for advanced energetic compounds rsc.org.

Beyond salt formation, related 3-amino-1,2,4-triazole derivatives are widely used as versatile ligands to build coordination polymers tubitak.gov.trnih.gov. The nitrogen atoms of the triazole ring can act as bridging linkers between two or more metal centers, propagating the structure into one-, two-, or three-dimensional frameworks tubitak.gov.tr. The amino group can participate in further hydrogen bonding to reinforce the structure or coordinate to the metal. By carefully selecting metal ions with specific coordination geometries and auxiliary ligands (like carboxylates), it is possible to design supramolecular architectures with tailored functions, such as specific porosity for gas storage or catalytic activity.

Q & A

Q. What are the optimal synthetic routes for 3-amino-1H-1,2,4-triazole-5-carbohydrazide?

The compound is synthesized via a multi-step strategy involving hydrazide intermediates and cyclization reactions. For example, derivatives are prepared by condensing hydrazine hydrate with carbonyl precursors, followed by acid-catalyzed cyclization. Key steps include solvent-free fusion of thiocarbohydrazide with substituted acids (e.g., phenylacetic acid) at 413 K, yielding high-purity triazole cores . Advanced derivatives, such as energetic salts, are formed by combining the carbohydrazide moiety with nitro or azido groups under controlled pH and temperature conditions .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Routine characterization includes:

- IR spectroscopy to confirm functional groups (e.g., N–H stretches at 3308–3409 cm⁻¹, C=O at 1677 cm⁻¹) .

- Multinuclear NMR (¹H, ¹³C) to verify proton environments and carbon connectivity, particularly distinguishing between triazole ring carbons (δ 153–164 ppm in D₂O/NaOH) .

- Elemental analysis to validate stoichiometry and purity (>95% typical) .

- Single-crystal X-ray diffraction to resolve hydrogen-bonding networks and 3D packing, critical for understanding thermal stability .

Q. What are the primary applications of this compound in materials science?

Its derivatives are used in:

- Energetic materials : Salts with nitro or azido groups exhibit detonation velocities comparable to RDX (8.1–9.2 km/s) and thermal stability up to 407°C .

- Coordination chemistry : Transition metal complexes (e.g., Zn, Mn, Fe) form 1D–3D polymeric structures with potential catalytic or magnetic applications .

Advanced Research Questions

Q. How can contradictory thermal stability data from DSC be resolved?

Discrepancies in DSC results (e.g., decomposition onset temperatures) often arise from heating rate variations or sample polymorphism. To mitigate:

- Conduct DSC at multiple heating rates (e.g., 5–20°C/min) and apply the Kissinger method to calculate activation energy .

- Correlate with X-ray crystallography to identify polymorphs or hydration states influencing stability .

- Use impact sensitivity tests (e.g., BAM drop hammer) to validate thermal data against practical handling thresholds .

Q. What computational approaches predict detonation properties of carbohydrazide-based energetic salts?

Employ EXPLO5 (v6.02) with the following inputs:

- Enthalpy of formation (ΔHf) derived from Gaussian calculations (e.g., B3LYP/6-31G*).

- Crystal density from X-ray data (e.g., 1.83–1.92 g/cm³ for triazolium nitrate salts).

- Detonation pressure (P) and velocity (D) are modeled using the Becker-Kistiakowsky-Wilson equation, with validation against experimental small-scale tests .

Q. How can hygroscopicity challenges during synthesis be managed?

Hygroscopic intermediates (e.g., hydrazine adducts) require:

- Anhydrous conditions : Use molecular sieves or dry N₂ atmosphere during reactions .

- Low-temperature storage : Preserve intermediates at −20°C in sealed containers with desiccants .

- Alternative solvents : Replace water with ethanol or acetonitrile to reduce moisture uptake .

Q. What strategies improve crystallinity for X-ray analysis of metal complexes?

- Slow evaporation : Diffuse methanol/water mixtures (1:1 v/v) over 7–10 days to grow high-quality crystals .

- pH control : Adjust to 5–6 using acetic acid to stabilize protonation states of the triazole ligand .

- Template effects : Add structure-directing agents (e.g., NH₄⁺) to enhance hydrogen-bonding networks .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

Key precautions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.